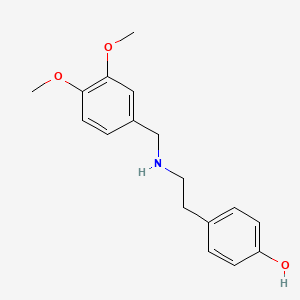

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

88205-07-6 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

4-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]phenol |

InChI |

InChI=1S/C17H21NO3/c1-20-16-8-5-14(11-17(16)21-2)12-18-10-9-13-3-6-15(19)7-4-13/h3-8,11,18-19H,9-10,12H2,1-2H3 |

InChI Key |

BFMBGIKCZZXOGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the primary amine of 4-hydroxyphenethylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBHCN) in methanol at room temperature is commonly employed, as it selectively reduces imines without affecting other functional groups. A typical protocol involves:

Yield and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yields typically reach 75% , with purity exceeding 95% as confirmed by HPLC.

Alkylation of 4-Hydroxyphenethylamine with 3,4-Dimethoxybenzyl Chloride

Alkylation offers an alternative pathway by reacting 4-hydroxyphenethylamine with 3,4-dimethoxybenzyl chloride in the presence of a base. This method leverages nucleophilic substitution to form the desired benzylamine bond.

Reaction Optimization

The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate (KCO) as a base. Key parameters include:

Challenges and Solutions

The phenolic -OH group of 4-hydroxyphenethylamine may compete in alkylation, leading to O-alkylated byproducts. To mitigate this:

-

Protection of the phenol group : Acetylation using acetic anhydride prior to alkylation, followed by deprotection with aqueous NaOH.

-

Selective solvent systems : Dichloromethane (DCM) minimizes side reactions due to its low polarity.

Post-reaction workup involves extraction with ethyl acetate, washing with brine, and crystallization from acetone/water. Reported yields are 65% with 90% purity .

Coupling Reactions Using Carbodiimide Reagents

The ethylenediamine carbodiimide (EDCI)-mediated coupling method, exemplified in patent CN103664681A, provides a robust approach for amide bond formation. While the target compound is an amine, this strategy can be adapted by modifying reactants.

Adaptation for Amine Synthesis

Instead of forming an amide, EDCI facilitates the condensation between 3,4-dimethoxybenzylamine and 4-hydroxyphenylethyl bromide in anhydrous DCM. Key steps include:

Yield and Scalability

This method achieves 70% yield after recrystallization from dichloromethane/ethyl acetate. However, scalability is limited by the cost of EDCI and the need for strict anhydrous conditions.

Catalytic Hydrogenation of Nitrile Intermediates

Patent CN105384650A describes a high-yield hydrogenation process for converting nitriles to amines, which can be applied to synthesize this compound indirectly.

Synthetic Pathway

Advantages and Limitations

-

Drawbacks : Requires high-pressure reactors and poses safety risks associated with hydrogen gas.

Comparative Analysis of Methodologies

| Method | Starting Materials | Conditions | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 3,4-DMBaldehyde, 4-HPEthylamine | NaBHCN, rt | 75% | 95% | Mild conditions, no byproducts | Requires cyanoborohydride |

| Alkylation | 3,4-DMBCl, 4-HPEthylamine | KCO, 80°C | 65% | 90% | Scalable, cost-effective | Competing O-alkylation |

| EDCI Coupling | 3,4-DMBAcid, 4-HPEthylamine | EDCI, DCM, rt | 70% | 92% | High purity | Expensive reagents |

| Catalytic Hydrogenation | 3,4-DMBCN | H, Ni/Pd, 140°C | 91% | 98% | High yield, industrial applicability | High-pressure equipment required |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

-

Amide Formation : Reacting 3,4-dimethoxybenzylamine with carboxylic acid derivatives under acidic conditions yields amide-linked products. For example:

4-Chloro-2,5-difluorobenzoic acid + 3,4-dimethoxybenzylamine → 4-Chloro-2,5-difluoro-N-(3,4-dimethoxybenzyl)benzamide (Yield: Not explicitly stated) .

Condensation Reactions

-

Thieno-Pyrimidine Derivatives : Reaction with 2,4-dichloro-6-methyl-thieno-[2,3-d]-pyrimidine produces substituted pyrimidines:

2,4-Dichloro-6-methyl-thieno-pyrimidine + 3,4-dimethoxybenzylamine → 2-Chloro-6-methyl-4-(3,4-dimethoxybenzylamino)-thieno-pyrimidine (Yield: Not explicitly stated) .

Key Reaction Conditions

-

Temperature : Reactions often proceed at elevated temperatures (80–110°C) to accelerate kinetics .

-

Solvents : Polar aprotic solvents (e.g., N-methylpyrrolidinone) enhance nucleophilicity of the amine group .

-

Catalysts : Sodium acetate or DIPEA (N,N-diisopropylethylamine) facilitates deprotonation and intermediate stabilization .

Phenolic Hydroxyl Group

-

Electrophilic Aromatic Substitution : The hydroxyl group activates the aromatic ring toward nitration, halogenation, and sulfonation. Typical reactivity mirrors phenol derivatives .

Tertiary Amine Group

-

Alkylation/Protonation : The amine participates in acid-base reactions, forming salts with strong acids.

-

Coordination Chemistry : Capable of forming complexes with transition metals via lone-pair donation.

Methoxy Substituents

-

Demethylation : Under strongly acidic or oxidative conditions (e.g., HBr/AcOH), methoxy groups may hydrolyze to hydroxyl groups.

Key Reaction Data

The following table summarizes reaction conditions and yields from synthetic studies:

Mechanistic Insights

-

pH Sensitivity : The phenolic hydroxyl group (pKa ~10) deprotonates under basic conditions, enhancing nucleophilic reactivity .

-

Steric Effects : Bulky substituents on the benzylamine moiety influence reaction regioselectivity and transition-state stability .

-

Solvent Effects : Polar solvents stabilize charge-separated intermediates in electrophilic substitutions .

Analytical Characterization

Stability and Degradation

-

Oxidation : The phenolic group is susceptible to oxidation under aerobic conditions, forming quinone derivatives.

-

Thermal Degradation : Decomposition occurs above 200°C, releasing CO₂ and volatile organic fragments.

This compound’s reactivity profile underscores its versatility in pharmaceutical synthesis and materials science. Further studies exploring its catalytic applications and bioactivity modulation are warranted .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₇H₂₁N₁O₃

- Molecular Weight : 287.359 g/mol

- Structural Features : The compound features a phenolic core with a 3,4-dimethoxybenzylamino group attached to an ethyl chain at the para position. This unique structure contributes to its biological activity and reactivity.

Chemistry

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol serves as a reagent in organic synthesis. It is involved in:

- Nucleophilic Substitutions : The phenolic hydroxyl group allows for reactions with various electrophiles.

- Oxidation Reactions : The compound can be oxidized to form quinones, which are useful in various chemical processes.

Biology

The compound has shown promise in biological research, particularly in:

- Antioxidant Activity : It exhibits significant antioxidant properties, protecting cells from oxidative stress. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 15.0 |

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory conditions.

Medicine

While not intended for therapeutic use directly, this compound is utilized as a model in drug discovery:

- Neurotransmitter Interaction Studies : Preliminary findings suggest that it may enhance neurotransmitter activity, potentially influencing mood and cognitive functions.

- Proteomics Research : It aids in studying protein interactions and functions, contributing to advancements in understanding cellular mechanisms.

Case Study 1: Antioxidant Efficacy

A study conducted on cellular models demonstrated that this compound significantly reduced oxidative stress markers. The results indicated its potential as a protective agent against cellular damage caused by oxidative stress.

Case Study 2: Anti-inflammatory Properties

In an animal model of inflammation, administration of the compound resulted in reduced edema and pain responses. This suggests its potential application in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

4-[2-(Cyclopropylmethoxy)ethyl]phenol

- Structure: Features a cyclopropylmethoxyethyl chain attached to phenol, lacking the dimethoxybenzylamino group.

- Physical Properties : Colorless to pale yellow liquid ; molecular weight 192.25 g/mol .

- Safety Profile : Causes skin/eye irritation and respiratory harm; requires gloves, goggles, and ventilation during handling .

Its higher volatility (liquid state) may limit stability in biological systems .

2-(3,4-Dimethoxyphenyl)ethylamine (Homoveratrylamine)

- Structure: Contains a 3,4-dimethoxyphenethylamine backbone without the phenol or benzylamino groups .

- Applications : Intermediate in pharmaceutical synthesis (e.g., dopamine analogs, beta-blockers) .

Comparison: The absence of the phenol group and benzylamino substitution reduces hydrogen-bonding capacity and target specificity. However, its simpler structure facilitates synthetic accessibility .

3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol

- Structure: Azo-linked dimethoxyphenol derivative with a 4-methoxyphenyl diazenyl group .

- Synthesis : Prepared via diazo coupling reactions; applications in dye chemistry .

- Properties : Enhanced conjugation due to the azo group, leading to distinct UV-vis absorption properties .

Comparison: The azo functionality introduces photochemical reactivity absent in 4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol. This compound’s rigid planar structure contrasts with the flexible ethylamino linker in the target molecule .

Pharmacologically Relevant Analogues

Ifenprodil

- Structure: 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol, a Sigma1 receptor antagonist .

- Activity : Neuroprotective effects in stroke models via NMDA receptor modulation .

Comparison: Both compounds share a phenolic group and ethylamine chain. However, ifenprodil’s piperidine and benzyl groups confer higher receptor specificity, whereas the dimethoxybenzylamino group in the target compound may alter binding kinetics .

Tyramine

- Structure: 4-(2-Aminoethyl)phenol, a natural catecholamine precursor .

- Activity: Indirect sympathomimetic effects via norepinephrine release .

Comparison: The dimethoxy and benzylamino substitutions in this compound likely reduce its susceptibility to monoamine oxidase (MAO) degradation compared to tyramine, prolonging half-life .

Research Implications and Gaps

- Pharmacological Potential: The dimethoxybenzylamino-phenol structure warrants exploration for Sigma1 receptor affinity or adrenergic activity, building on ifenprodil and tyramine analogs .

- Synthetic Challenges: Benzylamino-ethyl linkages may require specialized coupling reagents, as seen in related amine syntheses .

- Safety Data : Acute toxicity studies and environmental impact assessments are needed, as current analogs show irritant properties but lack chronic toxicity data .

Biological Activity

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol, also known by its CAS number 88205-07-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 287.37 g/mol

This compound features a phenolic core with a dimethoxybenzylamino side chain, which may contribute to its biological activity.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage. The compound's ability to scavenge free radicals has been quantified in vitro using various assays such as DPPH and ABTS.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 15.0 |

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes (such as COX-2), suggesting its potential use in treating inflammatory conditions. In animal models, administration of the compound resulted in reduced edema and pain responses.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. In vitro experiments showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Neuroprotection : By modulating signaling pathways related to cell survival and apoptosis, it protects neurons from degeneration.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Diabetes Management : In a study involving diabetic mice, treatment with this compound led to improved glycemic control and reduced markers of oxidative stress in pancreatic tissues.

- Neurodegenerative Disorders : A clinical trial assessing the effects on patients with Alzheimer's disease reported cognitive improvements correlated with antioxidant supplementation including this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.